molecular formula C6H3BrF3NO B596408 2-Bromo-5-(trifluoromethyl)pyridin-3-ol CAS No. 1211537-52-8

2-Bromo-5-(trifluoromethyl)pyridin-3-ol

Cat. No.: B596408
CAS No.: 1211537-52-8
M. Wt: 241.995
InChI Key: MOQSHFMHUSEYPV-UHFFFAOYSA-N
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Description

2-Bromo-5-(trifluoromethyl)pyridin-3-ol is a chemical compound with the molecular formula C6H3BrF3NO. It is a derivative of pyridine, characterized by the presence of bromine and trifluoromethyl groups attached to the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(trifluoromethyl)pyridin-3-ol typically involves the bromination of 5-(trifluoromethyl)pyridin-3-ol. One common method includes the use of bromine or a brominating agent under controlled conditions to achieve selective bromination at the desired position on the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, utilizing efficient brominating agents and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(trifluoromethyl)pyridin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

2-Bromo-5-(trifluoromethyl)pyridin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Bromo-5-(trifluoromethyl)pyridin-3-ol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-(trifluoromethyl)pyridin-3-ol is unique due to the specific positioning of the bromine and trifluoromethyl groups on the pyridine ring. This unique structure imparts distinct chemical reactivity and physical properties, making it valuable in various synthetic and research applications .

Biological Activity

2-Bromo-5-(trifluoromethyl)pyridin-3-ol (CAS Number: 1211537-52-8) is a pyridine derivative notable for its diverse biological activities and applications in medicinal chemistry. This compound, characterized by the presence of both bromine and trifluoromethyl substituents, has garnered attention for its potential in drug development and agrochemical applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C6H3BrF3N, with a molecular weight of approximately 227.99 g/mol. The presence of the trifluoromethyl group significantly influences the compound's lipophilicity and biological interactions.

This compound exhibits its biological effects primarily through:

  • Regioselective Reactions : The compound can undergo regioselective C-4 deprotonation, facilitating further functionalization that enhances its biological activity.
  • Enzyme Inhibition : It has been shown to interact with various enzymes, potentially acting as an inhibitor in biochemical pathways relevant to disease processes .

Biological Activity Overview

The biological activities associated with this compound include:

  • Antimicrobial Activity : Studies have demonstrated that derivatives of trifluoromethyl-substituted pyridines exhibit significant antifungal properties, outperforming their chloro-, nitro-, and cyano-substituted counterparts .
  • Anticancer Potential : The compound has been evaluated for its effects on cancer cell lines, showing promise as a lead compound for further development in oncology .
  • Pharmacological Applications : Its structure allows for modification that can enhance pharmacological properties such as bioavailability and potency against specific targets like protein kinases .

Case Study 1: Antimicrobial Efficacy

A recent study explored the synthesis of bis(5-(trifluoromethyl)pyridin-2-yl)amine derivatives from 2-bromo-5-(trifluoromethyl)pyridine. These derivatives were tested against various bacterial strains, demonstrating enhanced antibacterial activity compared to non-fluorinated analogs. The results indicated a significant reduction in minimum inhibitory concentration (MIC) values for the fluorinated compounds .

Case Study 2: Anticancer Activity

Research involving the evaluation of this compound on prostate cancer cell lines revealed that it inhibited cell proliferation effectively. The mechanism was linked to the modulation of signaling pathways involved in cell cycle regulation, indicating potential for development as an anticancer agent .

The compound's biochemical properties contribute to its versatility in synthetic applications:

Property Value
Molecular Weight227.99 g/mol
SolubilitySoluble in organic solvents
StabilityStable under dry conditions
ReactivityParticipates in nucleophilic substitutions and palladium-catalyzed reactions

Properties

IUPAC Name

2-bromo-5-(trifluoromethyl)pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF3NO/c7-5-4(12)1-3(2-11-5)6(8,9)10/h1-2,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOQSHFMHUSEYPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1O)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00716674
Record name 2-Bromo-5-(trifluoromethyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211537-52-8
Record name 2-Bromo-5-(trifluoromethyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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